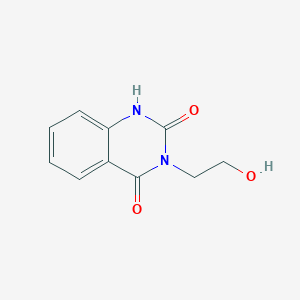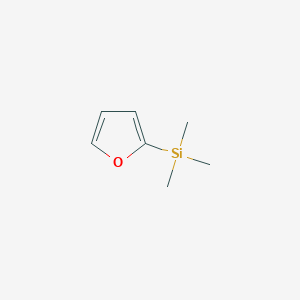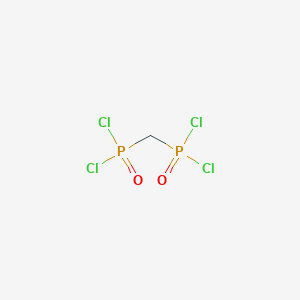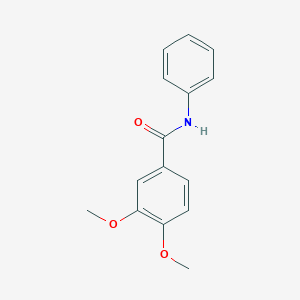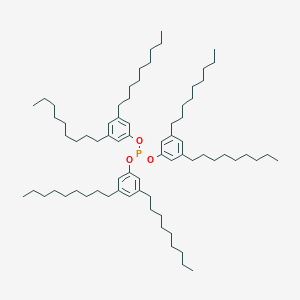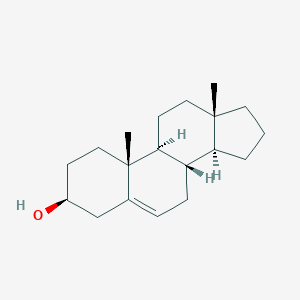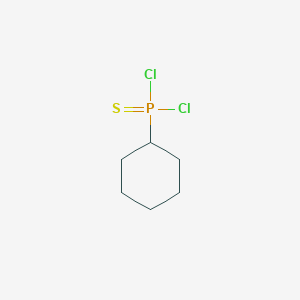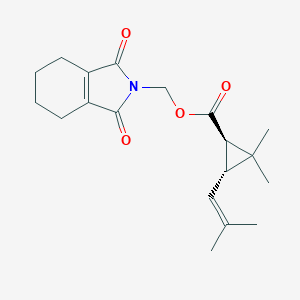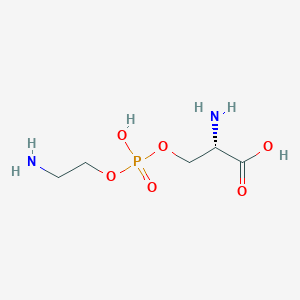
L-serine phosphoethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-serine phosphoethanolamine, also known as PSerE, is a phospholipid that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of phosphatidylserine, which is a key component of cell membranes. PSerE has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Applications De Recherche Scientifique
1. Neurochemical Effects
- L-serine can influence the concentration of neurotransmitter amino acids and related compounds in the central nervous system, particularly in conditions like brain ischemia and seizures. It has been shown to cause a dose-dependent increase in extracellular ethanolamine and phosphoethanolamine levels (Buratta et al., 1998).
2. Plant Physiology and Metabolism
- In plants, L-serine phosphoethanolamine plays a role in the synthesis of phosphatidylcholine, a vital component of plant cell membranes. Research on Lemna paucicostata, a species of aquatic plant, demonstrated that L-serine is converted to ethanolamine and then to phosphoethanolamine, which is a precursor to phosphatidylethanolamine (Mudd & Datko, 1989).
3. Role in Parasitic Infections
- In Plasmodium falciparum, the causative agent of severe human malaria, L-serine phosphoethanolamine is involved in the synthesis of phosphatidylcholine for new membranes, highlighting its potential as a target for chemotherapy (Pessi et al., 2004).
4. Bacterial Pathogenicity
- L-serine is crucial in the proliferation of Brucella abortus, a pathogenic bacterium. The limited availability of L-serine within host cells can impair the proliferation of Brucella strains, indicating the importance of this pathway in bacterial pathogenicity (Révora et al., 2019).
5. Cardiovascular Health
- L-serine might have a role in cardiovascular health. It has been observed to promote endothelium-dependent vasodilation and has an antihypertensive effect, highlighting its potential therapeutic use in hypertension (Mishra et al., 2008).
6. Anti-Leukemia Effects
- Synthetic phosphoethanolamine has shown anti-leukemia effects in vitro and in vivo, particularly in reducing tumor growth and inhibiting lung metastasis (Ferreira et al., 2013).
Propriétés
Numéro CAS |
1186-34-1 |
|---|---|
Nom du produit |
L-serine phosphoethanolamine |
Formule moléculaire |
C5H13N2O6P |
Poids moléculaire |
228.14 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C5H13N2O6P/c6-1-2-12-14(10,11)13-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
Clé InChI |
UQDJGEHQDNVPGU-BYPYZUCNSA-N |
SMILES isomérique |
C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH3+] |
SMILES |
C(COP(=O)(O)OCC(C(=O)O)N)N |
SMILES canonique |
C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH3+] |
melting_point |
142-143°C |
Description physique |
Solid |
Synonymes |
serine ethanolamine phosphate serine ethanolamine phosphate, (D)-isomer serine ethanolamine phosphodieste |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



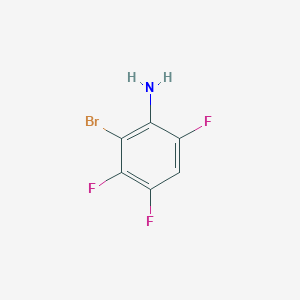
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
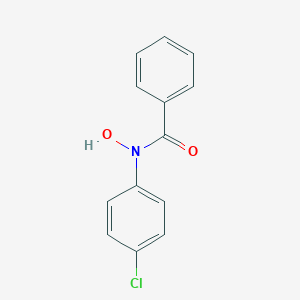
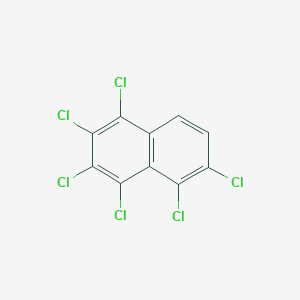
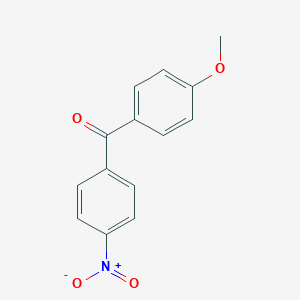
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
